N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Description

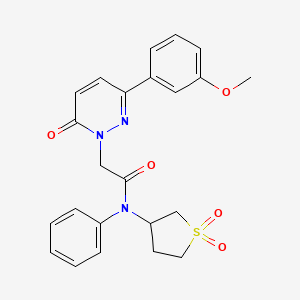

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide (CAS: 1232786-61-6) is a synthetically derived acetamide compound with a molecular formula of C₁₈H₂₁N₃O₅S and a molecular weight of 391.44 g/mol . Its structure features:

- A 1,1-dioxidotetrahydrothiophen-3-yl group, contributing sulfone-related polarity and metabolic stability.

- A 6-oxopyridazin-1(6H)-yl core, enabling hydrogen-bonding interactions via its ketone oxygen.

- A 3-methoxyphenyl substituent, enhancing lipophilicity and influencing receptor binding.

- An N-phenylacetamide backbone, common in bioactive molecules targeting enzymes or receptors.

This compound's design combines electron-withdrawing (sulfone, pyridazinone) and electron-donating (methoxyphenyl) groups, balancing solubility and membrane permeability.

Properties

Molecular Formula |

C23H23N3O5S |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |

InChI |

InChI=1S/C23H23N3O5S/c1-31-20-9-5-6-17(14-20)21-10-11-22(27)25(24-21)15-23(28)26(18-7-3-2-4-8-18)19-12-13-32(29,30)16-19/h2-11,14,19H,12-13,15-16H2,1H3 |

InChI Key |

DUAYFNBMESQFGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N(C3CCS(=O)(=O)C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound with potential biological activities. This article explores its biological activity, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key components that influence its biological activity:

- Thieno[3,2-c]pyridin moiety: Known for its role in various biological activities, including inhibition of protein interactions.

- Methoxyphenyl group: May contribute to the compound's lipophilicity and ability to cross biological membranes.

- Acetamide functionality: Often associated with enhanced pharmacological properties.

Chemical Formula

- Molecular Formula: C₁₈H₁₈N₄O₃S

- Molecular Weight: 366.43 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including glioblastoma and multiple myeloma, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound may act as a proteasome inhibitor, affecting cellular pathways involved in cancer cell proliferation and survival. This mechanism is crucial in targeting cancer cells that rely on proteasomal degradation for survival .

Inhibition of Protein Interactions

The compound is also noted for its ability to inhibit the binding of bromodomains to acetylated proteins, which plays a significant role in gene regulation and cellular signaling pathways. This inhibition can lead to altered gene expression profiles that may be beneficial in treating various diseases, including cancer .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

- Study on RC-106 : A derivative showed promising results in inhibiting tumor growth in glioblastoma models by inducing endoplasmic reticulum stress and activating the unfolded protein response .

| Compound | Cancer Type | Mechanism | Result |

|---|---|---|---|

| RC-106 | Glioblastoma | Proteasome inhibition | Significant tumor reduction |

| RC derivatives | Multiple Myeloma | Sigma receptor modulation | Cytotoxic effects observed |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acetamide derivatives:

Physicochemical and Pharmacokinetic Properties

- Polarity : The target compound’s sulfone group increases polarity compared to triazole derivatives (e.g., 6a, 6c), which rely on naphthyloxy groups for hydrophobicity .

- Lipophilicity : The 3-methoxyphenyl group provides moderate logP values, contrasting with nitro-substituted analogs (e.g., 6c) that exhibit higher logP due to aromatic nitro groups .

- Metabolic Stability : Sulfones (as in the target) are more resistant to oxidative metabolism than sulfonamides (e.g., the compound in ) or amines (e.g., pyridazine amine in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.